

# Docking Studies of N-phenyl Phthalimide Derivatives: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-(2-Carboxyphenyl)Phthalimide*

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N-phenyl phthalimide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[1]</sup> Molecular docking studies have been instrumental in elucidating the potential mechanisms of action and in the rational design of novel, more potent analogues. This guide provides a comparative overview of docking studies performed on N-phenyl phthalimide derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.

## Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities and docking scores of various N-phenyl phthalimide derivatives against key therapeutic targets, as reported in different studies. Lower binding energy values generally indicate a more favorable interaction between the ligand and the target protein.

## Table 1: Anticancer Targets

Derivative	Target Protein	PDB ID	Binding Energy (kcal/mol)	Reference Ligand	Binding Energy (kcal/mol)	Reference
P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisindolin-2-yl)acetate)	TGF-β (ALK5)	1RW8	-12.28	Capecitabine	-6.95	[2][3]
P4	TGF-β (ALK5)	1RW8	-11.42	Capecitabine	-6.95	[2][3]
P10	TGF-β (ALK5)	1RW8	-8.99	Capecitabine	-6.95	[2][3]
P11	TGF-β (ALK5)	1RW8	-7.50	Capecitabine	-6.95	[2]
P2	TGF-β (ALK5)	1RW8	-7.22	Capecitabine	-6.95	[2]
Compound 4	VEGFR-2	-	-	-	-	[4][5]
Naphthalimide derivative 5c			IC50: 2.74 μM (HepG2), 3.93 μM (MCF-7)			[6]
Naphthalimide derivative C1	DNA	-	IC50: 1.7 μM (MCF-7), 6.2 μM (SKOV3), 9.5 μM (A549)	-	-	[7]

**Table 2: Anti-inflammatory Targets**

Derivative	Target Protein	Binding Energy (kcal/mol)	Reference Ligand	Binding Energy (kcal/mol)	Reference
4-(N'-(1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene)-hydrazino)-benzenesulfonamide (17c)	COX-2	-17.89	Celecoxib	-17.27	[8]
LASSBio 468 (a sulfonyl-thiomorpholin e derivative)	-	ED50 = 2.5 mg/kg (LPS-induced neutrophil recruitment)	-	-	[1][9]

**Table 3: Antimicrobial Targets**

Derivative	Target Protein	Binding Energy/Score	Reference Ligand	Binding Energy/Score	Reference
Phthalimide aryl ester 3b	50S ribosomal subunit	-92.69	Chloramphenicol	-	[10][11]
Phthalimide aryl ester 3b	CYP51	-	-	-	[10][11]
Compound 4	E. coli DNA gyrase B	-	-	-	[4][5]
Compounds 2b and 3a	GlcN-6-P synthase	-	-	-	[12]

**Table 4: Other Targets**

Derivative	Target Protein	Binding Energy (kcal/mol)	Reference Ligand	Binding Energy (kcal/mol)	Reference
Compound 15	Voltage-gated sodium channel (NaV1.2)	-6.09	-	-	[13]
Compound 13	Voltage-gated sodium channel (NaV1.2)	-5.88	Phenytoin	-5.83	[13]
Compound 11	HIV-1 Reverse Transcriptase	-	Nevirapine	-	[14]
Compound 25	HIV-1 Reverse Transcriptase	-	Nevirapine	-	[14]
Compound 29	HIV-1 Reverse Transcriptase	-	Nevirapine	-	[14]

## Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. Below are detailed protocols from selected studies.

### Protocol 1: Docking of N-Phthalimide Derivatives against TGF- $\beta$ (ALK5)[2]

- Software: AutoDock 4.2
- Target Protein Preparation: The three-dimensional structure of the TGF- $\beta$  protein (PDB ID: 1RW8) was used as the receptor.

- Ligand Preparation: The N-substituted isoindoline-1,3-dione derivatives were built and optimized using the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set.
- Docking Procedure: All docking experiments were performed with default parameters. The model of ATP and the ALK5 channel open pore was employed as the receptor.

## Protocol 2: Docking of Phthalimide Derivatives against Voltage-Gated Sodium Channels[13]

- Software: AUTODOCK 4.2
- Ligand Preparation: Chemical structures were designed using the HYPERCHEM program. Conformational studies were performed through semi-empirical molecular orbital calculations followed by the PM3 force field until the root mean square (RMS) gradient was 0.01 kcal/mol. The global minimum energy conformer was used for docking.
- Docking Procedure: A model of the open pore of the NaV1.2 channel was used for the docking study. The ligands were docked into the channel's inner pore.

## Protocol 3: Docking of Phthalimide Derivatives against HIV-1 Reverse Transcriptase[14]

- Software: AutoDock
- Target Proteins: Six X-ray crystal structures of wild-type HIV-1 RT were used (e.g., 3HVT, 1VRT, 1FK9).
- Docking Procedure: 100 independent docking runs were performed for each ligand against the HIV-1 RT structures.

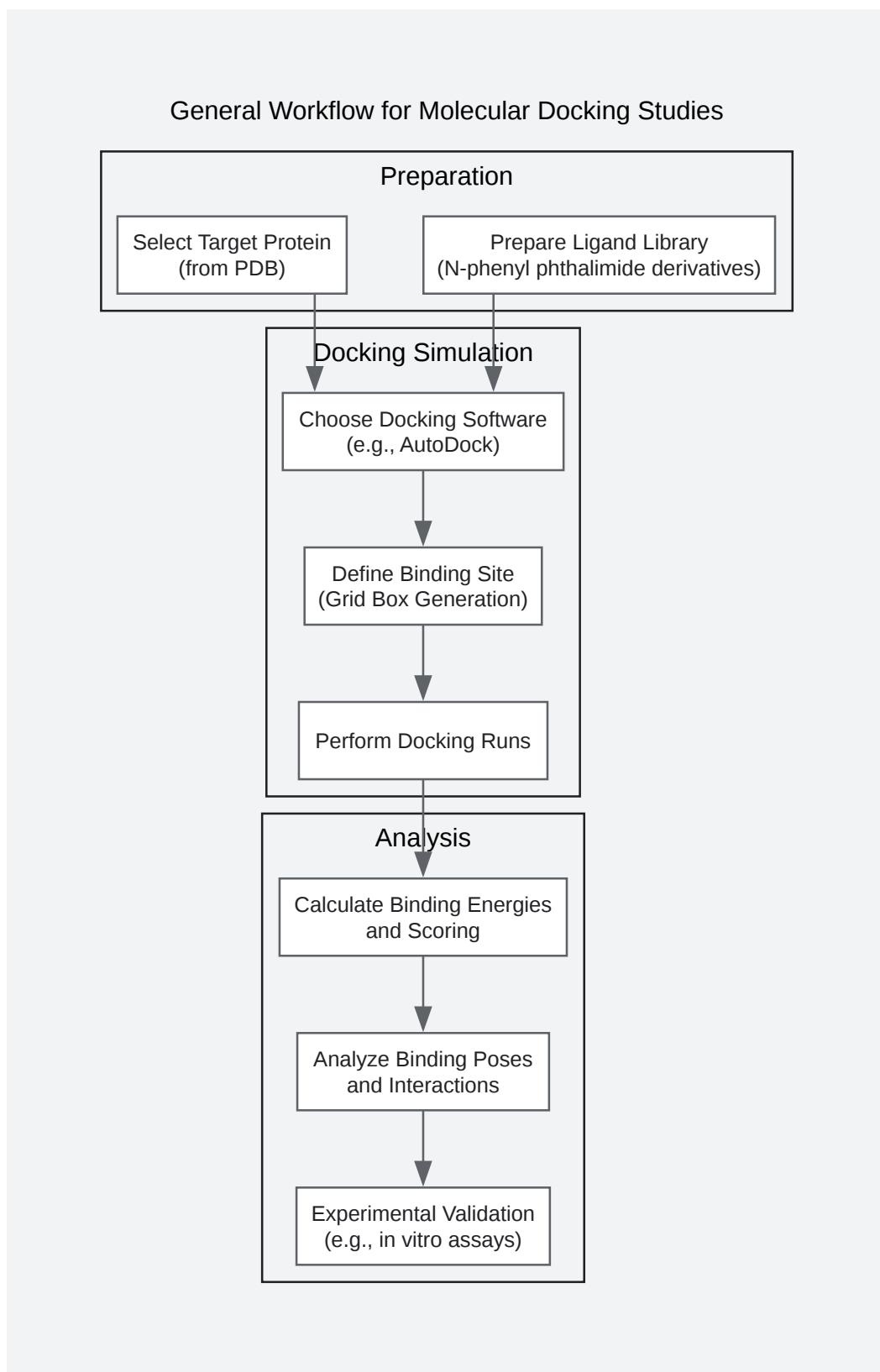
## Protocol 4: Docking of Phthalimide and N-Phthaloylglycine Esters against Antimicrobial Targets[15]

- Software: Molegro Virtual Docker (MVD) 6.0

- Target Proteins: The 3D structures of the 50S ribosomal subunit (PDB ID: 1NJI) and sterol 14-alpha demethylase (CYP51) were retrieved from the Protein Data Bank.
- Active Site Coordinates (1NJI): x = 50.3, y = 60.3, z = 70.1

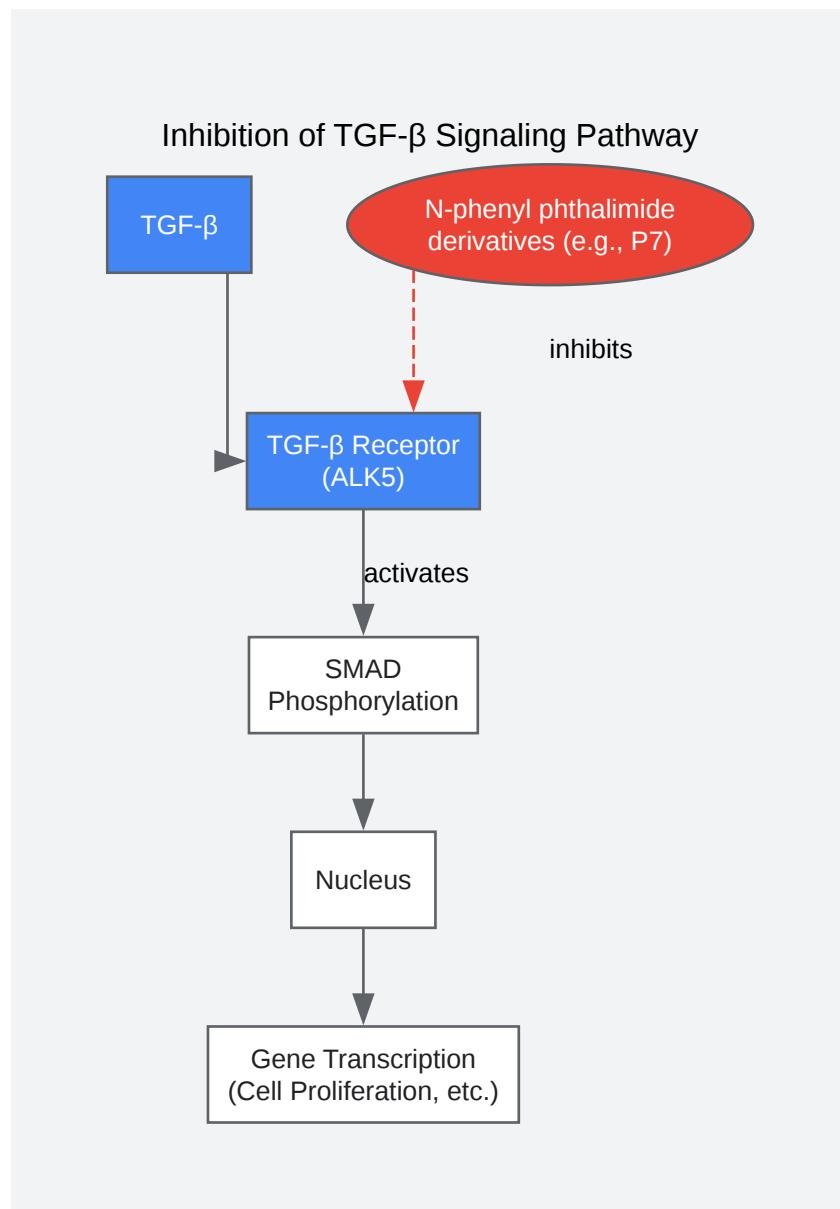
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by N-phenyl phthalimide derivatives and a general workflow for molecular docking studies.



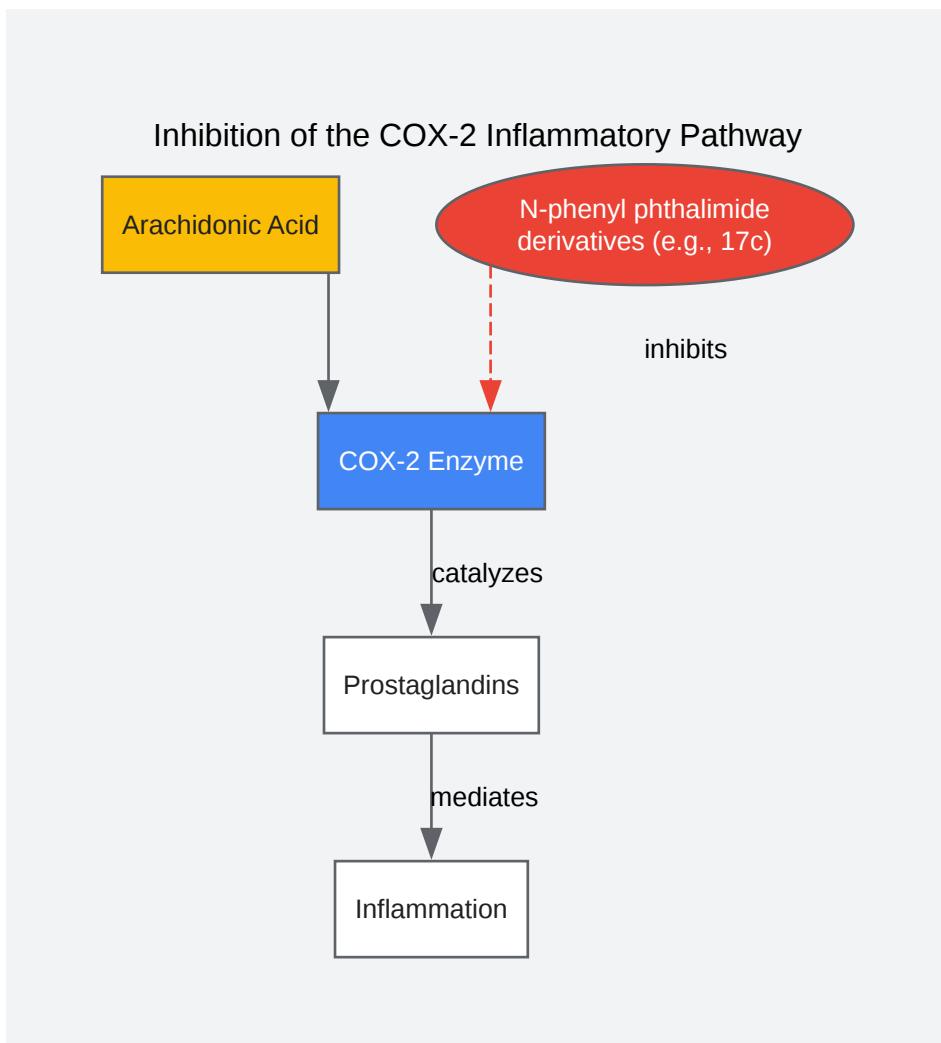
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Caption: A generalized workflow for in silico molecular docking studies.



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Caption: Inhibition of the TGF- $\beta$  signaling pathway by N-phenyl phthalimide derivatives.



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